Orotic Acid

Descripción

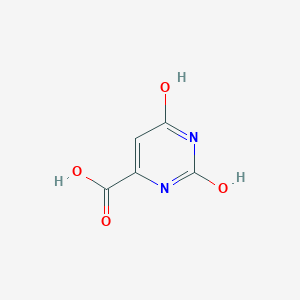

Structure

3D Structure

Propiedades

IUPAC Name |

2,4-dioxo-1H-pyrimidine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h1H,(H,9,10)(H2,6,7,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXQPEWDEAKTCGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)NC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O4 | |

| Record name | OROTIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20823 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | orotic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Orotic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0025814 | |

| Record name | Orotic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Orotic acid appears as white crystals or crystalline powder. (NTP, 1992), Yellow liquid with a mild fatty ester odor; [Ethox MSDS], Solid | |

| Record name | OROTIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20823 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Polyethylene glycol tallate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16716 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Orotic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000226 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), In water, 1,820 mg/L at 25 °C, 1.82 mg/mL at 18 °C | |

| Record name | OROTIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20823 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Orotic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02262 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OROTIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6377 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Orotic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000226 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals | |

CAS No. |

65-86-1, 61791-00-2 | |

| Record name | OROTIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20823 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Orotic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Orotic acid [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Orotic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02262 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Orotic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758903 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Orotic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9791 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Pyrimidinecarboxylic acid, 1,2,3,6-tetrahydro-2,6-dioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Orotic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fatty acids, tall-oil, ethoxylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.646 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Orotic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.563 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Orotic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61H4T033E5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OROTIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6377 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Orotic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000226 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

653 to 655 °F (NTP, 1992), 345-346 °C, 345.5 °C | |

| Record name | OROTIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20823 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Orotic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02262 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OROTIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6377 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Orotic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000226 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery of Orotic Acid in Whey: A Technical and Historical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orotic acid, a pyrimidine precursor once misidentified as vitamin B13, holds a significant place in the history of biochemistry. Its discovery in whey, the watery part of milk that remains after the formation of curds, marked a pivotal moment in understanding nucleotide metabolism. This technical guide provides an in-depth exploration of the history of this compound's discovery in whey, detailing the early experimental protocols, quantitative data, and the evolving understanding of its metabolic significance.

The Initial Discovery: Biscaro and Belloni (1905)

In 1905, Italian scientists G. Biscaro and E. Belloni, while investigating the chemical composition of whey, isolated a previously unknown organic acid. They named it "this compound," derived from the Greek word "orós," meaning whey. Their pioneering work laid the foundation for all subsequent research into this intriguing molecule.

Early Experimental Protocols for Isolation and Analysis

The initial methods for isolating and quantifying this compound were laborious and relied on classical chemical and microbiological techniques. A comprehensive understanding of these early protocols is essential for appreciating the advancements in analytical chemistry.

Isolation of this compound from Whey (Adapted from Hallanger, Laakso, and Schultze, 1953)

This protocol describes a method for the isolation of this compound from fresh skim milk, which is largely applicable to whey.

Experimental Protocol:

-

Initial Processing: 26 liters of fresh skim milk were allowed to sour. The resulting curd was separated by filtration through a cheesecloth.

-

Precipitation of Proteins: The whey was heated to 80°C to coagulate the remaining proteins, which were then removed by filtration.

-

Concentration: The whey was concentrated under reduced pressure to approximately one-tenth of its original volume.

-

Lead Acetate Precipitation: A 20% solution of lead acetate was added to the concentrated whey to precipitate impurities. The precipitate was removed by filtration.

-

Removal of Excess Lead: Excess lead in the filtrate was precipitated with hydrogen sulfide and removed by filtration.

-

Further Concentration and Crystallization: The filtrate was further concentrated by evaporation. Upon cooling, crude this compound crystallized out.

-

Recrystallization: The crude this compound was dissolved in hot water, treated with charcoal to remove color, and recrystallized to obtain a purified product.

Microbiological Assay for this compound (Adapted from Hallanger, Laakso, and Schultze, 1953)

In the mid-20th century, microbiological assays were a primary method for the quantitative analysis of vitamins and other growth factors.

Experimental Protocol:

-

Test Organism: Lactobacillus bulgaricus 09, a bacterium that requires this compound for growth, was used as the test organism.

-

Basal Medium: A basal growth medium was prepared containing all the necessary nutrients for the bacterium except for this compound.

-

Sample Preparation: Milk or whey samples were appropriately diluted and added to test tubes containing the basal medium.

-

Standard Curve: A series of standard tubes containing known concentrations of pure this compound were prepared to create a standard curve.

-

Inoculation and Incubation: All tubes were inoculated with a culture of L. bulgaricus 09 and incubated at 37°C for 72 hours.

-

Measurement of Growth: Bacterial growth was determined by titrating the lactic acid produced with a standard solution of sodium hydroxide or by measuring the turbidity of the culture.

-

Quantification: The amount of this compound in the sample was determined by comparing the bacterial growth in the sample tubes to the standard curve.

Quantitative Data from Early Studies

The concentration of this compound in milk and whey was a subject of considerable interest in early nutritional and biochemical research. The following tables summarize some of the quantitative data from this era.

| Source | Species | Sample Type | This compound Concentration (mg/100g) | Reference |

| Dry Whey | Bovine | Dry Whey | 64 - 146 | [1] |

| Modified Whey | Bovine | Modified Whey | 7 - 124 | [1] |

| Species | This compound Concentration in Milk (mg/L) | Reference |

| Cow | 20-100 | [2] |

| Sheep | 20-400 | [2] |

| Goat | 200-400 | [3] |

| Human | < 2 | [3] |

| Sow | < 1 | [3] |

| Cat | < 1 | [3] |

| Rat | < 9 | [3] |

The Evolving Understanding of this compound's Metabolic Role

The discovery of this compound in whey preceded a detailed understanding of its biological function. Initially, its growth-promoting effects in some organisms led to its classification as vitamin B13. However, subsequent research revealed its true identity as a key intermediate in the de novo synthesis of pyrimidine nucleotides.

From "Vitamin B13" to a Pyrimidine Precursor

Early nutritional studies identified a factor in distillers' dried solubles that was essential for the growth of rats and chicks, which was termed vitamin B13. It was later discovered that this "vitamin" was, in fact, this compound. The realization that this compound could be synthesized by most animals led to its declassification as a vitamin.

The De Novo Pyrimidine Biosynthesis Pathway: A Historical Perspective

The elucidation of the pyrimidine biosynthesis pathway was a major achievement of mid-20th-century biochemistry. It revealed that simple precursors like aspartate, carbamoyl phosphate, and phosphoribosyl pyrophosphate (PRPP) are utilized to construct the pyrimidine ring of nucleotides.

Simplified Historical Workflow for Elucidating the Pyrimidine Biosynthesis Pathway:

Caption: Workflow of Pyrimidine Pathway Discovery.

This historical journey of discovery revealed the central role of this compound in the synthesis of uridine monophosphate (UMP), a precursor to all other pyrimidine nucleotides.

Simplified De Novo Pyrimidine Biosynthesis Pathway (as understood in the mid-20th Century):

Caption: De Novo Pyrimidine Synthesis Pathway.

Conclusion

The discovery of this compound in whey represents a classic example of scientific inquiry, beginning with the isolation of a novel compound from a common biological source and culminating in the elucidation of a fundamental metabolic pathway. The early, meticulous experimental work, though technologically primitive by today's standards, provided the crucial foundation for our current understanding of nucleotide biosynthesis and its importance in cellular function and human health. This historical perspective serves as a valuable reminder of the enduring power of fundamental research in driving scientific progress.

References

The De Novo Biosynthesis of Orotic Acid from Aspartic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the de novo biosynthesis of orotic acid, a critical intermediate in pyrimidine nucleotide synthesis, starting from the precursor molecule aspartic acid. This pathway is a fundamental cellular process, and its dysregulation is implicated in various diseases, making its components attractive targets for therapeutic intervention. This document details the enzymatic reactions, presents key quantitative data, outlines experimental protocols, and visualizes the intricate molecular processes involved.

The Pathway: From Aspartate to this compound

The de novo synthesis of pyrimidines is a highly regulated and evolutionarily conserved pathway essential for the production of nucleotides required for DNA and RNA synthesis.[1] this compound is a key intermediate in this pathway, and its formation from aspartic acid involves a series of six enzymatic steps. In mammals, these reactions are catalyzed by two multifunctional proteins, CAD and UMP synthase (UMPS), and one mitochondrial enzyme, dihydroorotate dehydrogenase (DHODH).[2][3]

The initial three steps are catalyzed by the cytoplasmic trifunctional enzyme CAD , an acronym derived from the names of its three enzymatic activities: C arbamoyl-phosphate synthetase 2, A spartate transcarbamoylase, and D ihydroorotase.[4] The fourth step is carried out by the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH) .[3] The final two steps leading to the formation of uridine monophosphate (UMP), which is subsequently derived from this compound, are catalyzed by the bifunctional cytoplasmic enzyme UMP synthase (UMPS) , containing orotate phosphoribosyltransferase (OPRT) and orotidine-5'-monophosphate decarboxylase (ODCase) activities.[2][5]

The overall transformation from aspartic acid to this compound can be summarized as follows:

-

Carbamoyl Phosphate Synthesis: The pathway initiates with the synthesis of carbamoyl phosphate from glutamine, bicarbonate, and two molecules of ATP. This reaction is catalyzed by the carbamoyl phosphate synthetase II (CPSII) domain of the CAD protein and is the primary regulated step in the pathway in animals.

-

Carbamoyl Aspartate Formation: The carbamoyl phosphate then reacts with aspartic acid to form N-carbamoyl-L-aspartate. This reaction is catalyzed by the aspartate transcarbamoylase (ATCase) domain of CAD.[6]

-

Ring Closure to Dihydroorotate: The N-carbamoyl-L-aspartate undergoes an intramolecular condensation to form dihydroorotate, a reaction catalyzed by the dihydroorotase (DHOase) domain of CAD.[7]

-

Oxidation to Orotate: Dihydroorotate is then transported into the mitochondria where it is oxidized to orotate by dihydroorotate dehydrogenase (DHODH). This is the only mitochondrial step in the pathway.[3]

Quantitative Data on Enzyme Kinetics

The efficiency and regulation of the this compound biosynthesis pathway are governed by the kinetic properties of its constituent enzymes. The following tables summarize key kinetic parameters for the human enzymes involved in the conversion of aspartic acid to this compound and its subsequent conversion to UMP. It is important to note that these values have been compiled from various sources and experimental conditions may differ.

| Enzyme Domain (Protein) | Substrate | Km (µM) | kcat (s-1) | Vmax | Source(s) |

| Carbamoyl Phosphate Synthetase II (CAD) | ATP | - | - | - | [8] |

| Glutamine | - | - | - | ||

| Bicarbonate | - | - | - | ||

| Aspartate Transcarbamoylase (CAD) | Carbamoyl Phosphate | - | - | - | [9] |

| Aspartate | - | - | - | [9] | |

| Dihydroorotase (CAD) | N-carbamoyl-L-aspartate | 241 | - | - | [4] |

| Dihydroorotate | 28 | - | - | [4] | |

| Dihydroorotate Dehydrogenase | Dihydroorotate | - | - | - | |

| Orotate Phosphoribosyltransferase (UMPS) | Orotate | 2.0 ± 0.2 | 0.74 | - | [2] |

| PRPP | - | - | - | ||

| OMP Decarboxylase (UMPS) | Orotidine 5'-Monophosphate | 8.6 ± 1 | 1.9 | - | [2] |

Table 1: Kinetic Parameters of Human Enzymes in this compound Biosynthesis. Note: A dash (-) indicates that the value was not found in the cited sources.

Signaling Pathways and Regulation

The de novo pyrimidine biosynthesis pathway is tightly regulated to meet the cellular demand for nucleotides, particularly during cell proliferation. The primary control point is the carbamoyl phosphate synthetase II (CPSII) activity of the CAD protein.

Allosteric Regulation:

-

Feedback Inhibition: The end-product of the pathway, Uridine triphosphate (UTP), acts as a feedback inhibitor of CPSII.[10][11]

-

Activation: 5-phosphoribosyl-1-pyrophosphate (PRPP), a substrate for purine and pyrimidine synthesis, is an allosteric activator of CPSII.[10]

Phosphorylation:

-

The activity of CAD is also modulated by phosphorylation. For instance, phosphorylation by MAP kinase can alter the allosteric regulation of CPSII, making it more active.[12]

digraph "this compound Biosynthesis Regulation" {

graph [fontname="Arial", fontsize=12, labelloc="t", label="Regulation of this compound Biosynthesis", pad="0.5", nodesep="0.5", ranksep="0.5", splines="ortho", bgcolor="#F1F3F4"];

node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"];

edge [fontname="Arial", fontsize=10, color="#202124", arrowhead=vee, arrowsize=0.8];

"Aspartic Acid" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

"CAD (CPSII, ATCase, DHOase)" [fillcolor="#FBBC05", fontcolor="#202124"];

"Dihydroorotate" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

"DHODH" [fillcolor="#FBBC05", fontcolor="#202124"];

"this compound" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"UMPS (OPRTase, ODCase)" [fillcolor="#FBBC05", fontcolor="#202124"];

"UMP" [fillcolor="#EA4335", fontcolor="#FFFFFF"];

"UTP" [fillcolor="#EA4335", fontcolor="#FFFFFF"];

"PRPP" [shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

"MAP Kinase" [shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

"Aspartic Acid" -> "CAD (CPSII, ATCase, DHOase)" [label=" + Carbamoyl\nPhosphate"];

"CAD (CPSII, ATCase, DHOase)" -> "Dihydroorotate";

"Dihydroorotate" -> "DHODH";

"DHODH" -> "this compound";

"this compound" -> "UMPS (OPRTase, ODCase)";

"UMPS (OPRTase, ODCase)" -> "UMP";

"UMP" -> "UTP" [style=dashed];

"UTP" -> "CAD (CPSII, ATCase, DHOase)" [label=" - (Feedback Inhibition)", color="#EA4335", arrowhead=tee];

"PRPP" -> "CAD (CPSII, ATCase, DHOase)" [label=" + (Activation)", color="#34A853"];

"MAP Kinase" -> "CAD (CPSII, ATCase, DHOase)" [label=" + (Phosphorylation)", color="#34A853"];

}

Caption: The enzymatic steps of this compound biosynthesis.

Experimental Workflow for Enzyme Activity Measurement

Caption: A generalized workflow for enzyme activity assays.

Conclusion

The de novo biosynthesis of this compound from aspartic acid is a cornerstone of cellular metabolism, providing the essential precursors for nucleic acid synthesis. The multifunctional nature of the enzymes CAD and UMPS highlights the efficiency and coordinated regulation of this pathway. Understanding the intricate details of the enzyme mechanisms, kinetics, and regulation is paramount for the development of novel therapeutic strategies targeting diseases characterized by aberrant cell proliferation, such as cancer. The experimental protocols and data presented in this guide serve as a valuable resource for researchers and drug development professionals dedicated to advancing our knowledge of this fundamental biological process.

References

- 1. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human uridine 5′-monophosphate synthase stores metabolic potential in inactive biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]

- 4. CAD protein - Wikipedia [en.wikipedia.org]

- 5. Uridine monophosphate synthase - Wikipedia [en.wikipedia.org]

- 6. Aspartate carbamoyltransferase - Wikipedia [en.wikipedia.org]

- 7. A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Kinetic parameters of aspartate transcarbamylase in human normal and tumoral cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Carbamoyl phosphate synthase II - Wikipedia [en.wikipedia.org]

- 11. Medicowesome: Study group discussion: CPS 1 and CPS 2 [medicowesome.com]

- 12. Cell cycle-dependent regulation of pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Physiological Role of Orotic Acid in Pyrimidine Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orotic acid is a critical intermediate in the de novo synthesis of pyrimidine nucleotides, which are essential for the formation of DNA, RNA, and other vital cellular components.[1][2] The pathway leading to and consuming this compound is a key metabolic route, particularly in rapidly proliferating cells, making it a significant area of interest for therapeutic intervention in cancer and autoimmune diseases. This technical guide provides an in-depth overview of the physiological function of this compound in pyrimidine biosynthesis, detailing the enzymatic steps, regulatory mechanisms, and relevant experimental methodologies. Quantitative data on enzyme kinetics are summarized, and detailed protocols for key experimental assays are provided to facilitate further research in this field.

Introduction to De Novo Pyrimidine Synthesis

The de novo synthesis of pyrimidines is a fundamental metabolic pathway that builds the pyrimidine ring from simple precursors like bicarbonate, aspartate, and glutamine.[3] A distinguishing feature of this pathway is that the pyrimidine ring is fully synthesized before its attachment to a ribose sugar.[4] this compound is the first complete pyrimidine base formed in this pathway.[1][2] The overall pathway involves six enzymatic steps, catalyzed by three key enzymes in humans, leading to the synthesis of uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides.[5][6]

The Central Role of this compound in the Pyrimidine Biosynthesis Pathway

The synthesis of this compound and its subsequent conversion to UMP are central to the de novo pyrimidine pathway. This process involves a series of enzymatic reactions occurring in both the cytoplasm and mitochondria.

Synthesis of this compound

The initial steps of pyrimidine synthesis, leading to the formation of dihydroorotate, occur in the cytoplasm and are catalyzed by a multifunctional enzyme called CAD (Carbamoyl-phosphate synthetase 2, Aspartate transcarbamoylase, and Dihydroorotase).[5][6]

-

Carbamoyl Phosphate Synthesis: The pathway begins with the synthesis of carbamoyl phosphate from glutamine, bicarbonate, and two molecules of ATP. This reaction is catalyzed by Carbamoyl Phosphate Synthetase II (CPSII) , the first and rate-limiting step in mammalian pyrimidine synthesis.[7][8]

-

Carbamoyl Aspartate Formation: Aspartate Transcarbamoylase (ATCase) then catalyzes the condensation of carbamoyl phosphate with aspartate to form carbamoyl aspartate.[3]

-

Ring Closure: Dihydroorotase (DHOase) facilitates the intramolecular cyclization of carbamoyl aspartate to form dihydroorotate.[3][6]

The fourth step, the conversion of dihydroorotate to this compound, is a critical oxidation reaction that takes place in the mitochondria.[9][10]

-

Orotate Formation: Dihydroorotate Dehydrogenase (DHODH) , an enzyme located on the inner mitochondrial membrane, catalyzes the oxidation of dihydroorotate to orotate.[10][11][12][13] This reaction is the only redox step in the de novo pyrimidine synthesis pathway and is coupled to the electron transport chain.[12]

Conversion of this compound to Uridine Monophosphate (UMP)

Once synthesized, this compound is transported back to the cytoplasm where it is converted to UMP by the bifunctional enzyme UMP Synthase (UMPS) .[5][14][15] UMPS contains two catalytic domains:[5][14]

-

Orotate Phosphoribosyltransferase (OPRT) : This domain catalyzes the transfer of a ribose-5-phosphate group from phosphoribosyl pyrophosphate (PRPP) to this compound, forming orotidine-5'-monophosphate (OMP).[5][16]

-

Orotidine-5'-Phosphate Decarboxylase (OMPD) : This domain catalyzes the decarboxylation of OMP to yield UMP.[5][15][16]

The formation of UMP is a crucial endpoint, as it serves as the precursor for the synthesis of all other pyrimidine nucleotides, including UTP, CTP, and dTTP, which are essential for RNA and DNA synthesis.[10]

Regulation of the Pyrimidine Synthesis Pathway

The de novo pyrimidine synthesis pathway is tightly regulated to meet the cell's demand for nucleotides. The primary point of regulation is the first committed step, catalyzed by CPSII.[8]

-

Allosteric Inhibition: The end-product of the pathway, UTP, acts as a feedback inhibitor of CPSII.[8][17]

-

Allosteric Activation: Conversely, phosphoribosyl pyrophosphate (PRPP), a substrate for the OPRT domain of UMPS, and ATP act as allosteric activators of CPSII.[8][17]

-

Phosphorylation: The activity of CAD can also be regulated by phosphorylation through the MAP kinase pathway, which can reduce its sensitivity to UTP inhibition and increase its sensitivity to PRPP activation, thereby promoting pyrimidine synthesis for cell growth.[7]

Clinical Significance of this compound Metabolism

Defects in the enzymes involved in this compound metabolism can lead to severe metabolic disorders.

-

Hereditary Orotic Aciduria: This rare autosomal recessive disorder is caused by a deficiency in the UMPS enzyme.[18] The inability to convert this compound to UMP leads to the accumulation and excessive excretion of this compound in the urine.[19] Symptoms include megaloblastic anemia (which is unresponsive to vitamin B12 or folate), failure to thrive, and developmental delays.[19][20] Treatment involves the administration of uridine, which can be converted to UMP via a salvage pathway, thus bypassing the enzymatic block and providing the necessary pyrimidines.[19]

-

Miller Syndrome: This rare genetic disorder is caused by mutations in the DHODH gene, leading to impaired production of this compound.[21]

-

Urea Cycle Disorders: Elevated urinary this compound can also be a secondary finding in disorders of the urea cycle, such as ornithine transcarbamoylase (OTC) deficiency.[19][20] In these cases, carbamoyl phosphate produced in the mitochondria for the urea cycle leaks into the cytoplasm and enters the pyrimidine synthesis pathway, leading to an overproduction of this compound.[2] Unlike hereditary orotic aciduria, these conditions are also associated with hyperammonemia.[19]

Quantitative Data

The following tables summarize key quantitative data for the human enzymes involved in this compound metabolism.

Table 1: Kinetic Parameters of Human Dihydroorotate Dehydrogenase (DHODH)

| Parameter | Value | Conditions | Reference |

| Substrates | |||

| Dihydroorotate | Varied from 0 to 1 mM | QD kept constant at 0.1 mM | [10] |

| Decylubiquinone (QD) | Varied from 0 to 0.1 mM | DHO held constant at 1 mM | [10] |

| Coenzyme Q10 | Varied from 0 to 0.1 mM | DHO held constant at 1 mM | [10] |

| Inhibitors | IC50 / Kic | ||

| Atovaquone | Kic = 2.7 µM (competitive) | With respect to quinone co-substrate | [22] |

| Dichloroallyl-lawsone | Kic = 9.8 nM (competitive) | With respect to quinone co-substrate | [22] |

| Brequinar | IC50 = 2.1 nM | Fluorescence-based assay | [23] |

| Teriflunomide | IC50 = 24.5 nM | Fluorescence-based assay | [23] |

| Leflunomide | IC50 = >10,000 nM | Fluorescence-based assay | [23] |

Table 2: Kinetic Parameters of Human UMP Synthase (UMPS)

| Domain | Parameter | Value | Substrate | Conditions | Reference |

| OPRT | - | - | Orotate (0-200 µM) | 100 µM PRPP, 50 mM Tris pH 8.0, 100 mM NaCl, 2 mM MgCl2, 25°C | [5] |

| OMPD | kcat | 0.75 s-1 | Orotidine 5'-phosphate | - | [24] |

Table 3: Kinetic Parameters of Human Carbamoyl Phosphate Synthetase II (CPSII)

| Parameter | Value | Substrate | Conditions | Reference |

| Km (NH3) | 166 µM | Ammonia | High ATP concentrations | [20] |

| Km (NH3) | 26 µM | Ammonia | Low ATP concentrations | [20] |

| Km (Bicarbonate) | 1.4 mM | Bicarbonate | High and low ATP concentrations | [20] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and pyrimidine synthesis.

Quantification of this compound in Urine by LC-MS/MS

Principle: This method allows for the rapid and sensitive quantification of this compound in urine samples using liquid chromatography coupled with tandem mass spectrometry.

Methodology:

-

Sample Preparation: Dilute urine samples 1:20 with the mobile phase.[25]

-

Chromatography:

-

Mass Spectrometry:

-

Quantification:

Dihydroorotate Dehydrogenase (DHODH) Enzyme Activity Assay

Principle: The enzymatic activity of DHODH is determined by monitoring the reduction of a colorimetric or fluorometric indicator. In the presence of dihydroorotate, DHODH catalyzes its oxidation to orotate, and the electrons generated are transferred to an acceptor, leading to a measurable change in absorbance or fluorescence.

Methodology (Colorimetric Assay):

-

Reagents:

-

Procedure:

-

In a 96-well plate, add the assay buffer, DHODH enzyme, and any inhibitors to be tested.

-

Pre-incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.[4]

-

Initiate the reaction by adding a mixture of dihydroorotate and DCIP (and cofactor).

-

Immediately measure the decrease in absorbance at 600-650 nm in a kinetic mode (e.g., every minute for 10-20 minutes).[4][11]

-

-

Data Analysis:

UMP Synthase (UMPS) Enzyme Activity Assay

Principle: The activity of the two domains of UMPS, OPRT and OMPD, can be assayed by monitoring the consumption of substrates or the formation of products using spectrophotometry or HPLC.

Methodology (Spectrophotometric Assay):

-

Reagents:

-

Assay Buffer: 50 mM Tris pH 8.0, 100 mM NaCl, 2 mM MgCl₂.[5]

-

Recombinant human UMPS enzyme.

-

Substrates: this compound and PRPP for the overall reaction; OMP for the OMPD reaction.

-

-

Procedure (Overall UMPS activity):

-

In a suitable reaction vessel, combine the assay buffer, UMPS enzyme, and varying concentrations of this compound and a fixed concentration of PRPP.

-

Monitor the consumption of orotate by measuring the decrease in absorbance at 295 nm.[5]

-

-

Procedure (OMPD activity):

-

Combine the assay buffer, UMPS enzyme, and varying concentrations of OMP.

-

Monitor the formation of UMP by measuring the change in absorbance at 279 nm.[5]

-

-

Data Analysis:

-

Calculate initial reaction rates from the absorbance changes over time.

-

Determine kinetic parameters (Km, Vmax) by fitting the data to the Michaelis-Menten equation.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: De novo pyrimidine synthesis pathway highlighting the role of this compound.

Caption: Experimental workflow for a colorimetric DHODH enzyme activity assay.

Caption: Experimental workflow for quantifying urinary this compound by LC-MS/MS.

Conclusion

This compound stands as a cornerstone intermediate in the de novo synthesis of pyrimidines. The enzymes responsible for its synthesis and subsequent conversion are tightly regulated and are of significant interest in both basic research and drug development. A thorough understanding of the physiological function of this compound and the methodologies to study its metabolism is crucial for advancing our knowledge of nucleotide biosynthesis and for the development of novel therapeutics targeting this essential pathway. This guide provides a comprehensive overview and practical methodologies to support these research endeavors.

References

- 1. Development of an assay to simultaneously measure this compound, amino acids, and acylcarnitines in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Human uridine 5′-monophosphate synthase stores metabolic potential in inactive biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 7. Regulation of carbamoyl phosphate synthetase by MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fiveable.me [fiveable.me]

- 9. mdpi.com [mdpi.com]

- 10. tandfonline.com [tandfonline.com]

- 11. benchchem.com [benchchem.com]

- 12. A Facile Fluorometric Assay of Orotate Phosphoribosyltransferase Activity Using a Selective Fluorogenic Reaction for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A nonradioactive high-performance liquid chromatographic microassay for uridine 5'-monophosphate synthase, orotate phosphoribosyltransferase, and orotidine 5'-monophosphate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Uridine monophosphate synthase - Wikipedia [en.wikipedia.org]

- 15. Orotidine 5'-phosphate decarboxylase - Wikipedia [en.wikipedia.org]

- 16. Carbamoyl-phosphate synthetase II of the mammalian CAD protein: kinetic mechanism and elucidation of reaction intermediates by positional isotope exchange - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Carbamoyl phosphate synthase II - Wikipedia [en.wikipedia.org]

- 18. Analysis of UMP synthase gene and mRNA structure in hereditary orotic aciduria fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 19. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 20. Regulation of the mammalian carbamoyl-phosphate synthetase II by effectors and phosphorylation. Altered affinity for ATP and magnesium ions measured using the ammonia-dependent part reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Protein production, kinetic and biophysical characterization of three human dihydroorotate dehydrogenase mutants associated with Miller syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Kinetics of inhibition of human and rat dihydroorotate dehydrogenase by atovaquone, lawsone derivatives, brequinar sodium and polyporic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. reactionbiology.com [reactionbiology.com]

- 24. uniprot.org [uniprot.org]

- 25. Rapid determination of this compound in urine by a fast liquid chromatography/tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. metbio.net [metbio.net]

- 27. researchgate.net [researchgate.net]

- 28. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

The intricate Regulation of Orotic Acid Metabolism in Mammalian Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orotic acid, a pivotal intermediate in the de novo synthesis of pyrimidine nucleotides, plays a crucial role in cellular metabolism. The regulation of its metabolic pathway is a tightly controlled process, essential for normal cell growth, proliferation, and differentiation. Dysregulation of this compound metabolism is implicated in various pathological conditions, including the rare genetic disorder hereditary orotic aciduria, and can be a secondary manifestation of other metabolic diseases such as urea cycle disorders. This technical guide provides an in-depth exploration of the core regulatory mechanisms governing this compound metabolism in mammalian tissues, with a focus on key enzymatic players, signaling pathways, and quantitative aspects. Detailed experimental protocols for the assessment of this pathway are also provided to facilitate further research and drug development in this area.

Core Metabolic Pathway: De Novo Pyrimidine Synthesis

This compound is synthesized in a series of enzymatic steps and is a direct precursor to uridine monophosphate (UMP), a foundational pyrimidine nucleotide. The pathway is initiated in the cytoplasm, proceeds through the mitochondria, and returns to the cytoplasm.

The key enzymes directly involved in the synthesis and conversion of this compound are:

-

Carbamoyl Phosphate Synthetase II (CPSII), Aspartate Transcarbamoylase (ATCase), and Dihydroorotase (DHOase): These first three steps of the pathway are catalyzed by a single multifunctional protein called CAD.[1][2]

-

Dihydroorotate Dehydrogenase (DHODH): This mitochondrial enzyme catalyzes the oxidation of dihydroorotate to this compound.[3]

-

Uridine Monophosphate Synthase (UMPS): This bifunctional enzyme, located in the cytoplasm, first converts this compound and phosphoribosyl pyrophosphate (PRPP) to orotidine-5'-monophosphate (OMP) via its orotate phosphoribosyltransferase (OPRT) activity, and then decarboxylates OMP to UMP through its orotidine-5'-phosphate decarboxylase (ODC) activity.[4]

Quantitative Data

Enzyme Kinetic Parameters

The activities of the key enzymes in this compound metabolism are characterized by specific kinetic parameters.

| Enzyme | Substrate | Mammalian Source | Km (µM) | kcat (s⁻¹) | Reference |

| UMPS (OPRT domain) | Orotate | Human | 2.0 ± 0.2 | 0.74 | [5] |

| UMPS (ODC domain) | OMP | Human | 8.6 ± 1.0 | 1.9 | [5] |

This compound Concentrations in Biological Fluids

The concentration of this compound in various biological fluids is a key diagnostic marker.

| Biological Fluid | Condition | Concentration Range | Reference |

| Plasma | Healthy Children (n=20) | < 0.69 µM | [6] |

| Dried Blood Spots (DBS) | Healthy Children (n=20) | < 0.82 µM | [6] |

| Urine | Healthy Children (n=20) | 0.2 - 1.4 mmol/mol creatinine | [6] |

| Urine | Normal Newborns | 0.59 - 2.61 µmol/l | [7] |

Regulation of this compound Metabolism

The regulation of this compound metabolism occurs at multiple levels, including allosteric regulation of enzyme activity, transcriptional control of gene expression, and modulation by upstream signaling pathways.

Allosteric Regulation

The initial and rate-limiting step of de novo pyrimidine synthesis in mammals, catalyzed by CAD, is a major point of allosteric regulation.

-

Feedback Inhibition: The end-product of the pathway, UTP, acts as a feedback inhibitor of the CPSII domain of CAD.[2]

-

Activation: Phosphoribosyl pyrophosphate (PRPP), a substrate for the UMPS enzyme, and ATP act as allosteric activators of CAD.[2]

The UMPS enzyme is also subject to complex allosteric regulation by its product and substrate, OMP, which can act as both an activator and an inhibitor depending on its concentration and the oligomeric state of the enzyme.[4]

Signaling Pathways

Several key signaling pathways converge on the regulation of pyrimidine biosynthesis, primarily by modulating the activity of the CAD enzyme.

-

MAPK and PKA Signaling: The Mitogen-Activated Protein Kinase (MAPK) pathway activates CAD by phosphorylating it, which increases its sensitivity to the activator PRPP and decreases its sensitivity to the inhibitor UTP.[1] This activation is crucial for providing the necessary nucleotides for DNA synthesis during cell proliferation.[8] Conversely, Protein Kinase A (PKA) signaling can antagonize MAPK-mediated activation.[1][8]

-

mTOR Signaling: The mechanistic Target of Rapamycin (mTOR) pathway, a central regulator of cell growth, stimulates de novo pyrimidine synthesis.[9][10] mTORC1, a complex of the mTOR pathway, activates S6 Kinase 1 (S6K1), which in turn phosphorylates and activates the CAD enzyme.[9]

-

PI3K/Akt Signaling: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a master regulator of cellular metabolism and is known to regulate nucleotide synthesis.[11][12] This pathway can influence the availability of precursors for pyrimidine synthesis.

Transcriptional Regulation

The expression of the genes encoding the key enzymes in this compound metabolism is also subject to transcriptional control.

-

DHODH: The expression of the DHODH gene can be transcriptionally activated by transcription factors such as MYCN in certain cancers.[13] STAT3 has also been implicated in the transcriptional induction of DHODH expression.[14]

-

UMPS: The UMPS gene is transcriptionally regulated by pyrimidine levels.[15] Depletion of pyrimidines leads to an upregulation of UMPS gene expression.[15] Transcription factors such as E2F and AML1a have potential binding sites in the UMPS gene promoter.[7]

Experimental Protocols

Measurement of Dihydroorotate Dehydrogenase (DHODH) Activity

This protocol describes a colorimetric assay to determine DHODH activity by monitoring the reduction of 2,6-dichloroindophenol (DCIP).[16]

Materials:

-

Recombinant human DHODH

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

-

Dihydrothis compound (DHO)

-

Coenzyme Q10 (CoQ10)

-

2,6-dichloroindophenol (DCIP)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound (inhibitor) in DMSO.

-

In a 96-well plate, add the assay buffer.

-

Add varying concentrations of the test compound to the wells. Include a DMSO-only control.

-

Add recombinant human DHODH to each well and pre-incubate for 30 minutes at 25°C.

-

Prepare a substrate solution containing DHO, CoQ10, and DCIP in the assay buffer.

-

Initiate the reaction by adding the substrate solution to each well.

-

Immediately measure the decrease in absorbance at 600-650 nm over time (e.g., for 10 minutes) in kinetic mode.

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.

-

Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.

-

Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.

Quantification of this compound in Urine by LC-MS/MS

This protocol outlines a method for the rapid and sensitive quantification of this compound in urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][17]

Materials:

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

C18 reversed-phase LC column

-

Mobile phase: Acetonitrile and water with 0.1% formic acid

-

This compound standard

-

Internal standard (e.g., ¹⁵N₂-orotic acid)

-

Urine samples

Procedure:

-

Sample Preparation:

-

Thaw urine samples to room temperature.

-

Vortex the samples to ensure homogeneity.

-

Dilute the urine samples (e.g., 1:20) with water containing the internal standard.

-

Centrifuge the diluted samples to pellet any precipitates.

-

-

LC-MS/MS Analysis:

-

Inject a small volume (e.g., 2 µL) of the prepared sample onto the LC-MS/MS system.

-

Separate this compound from other urine components using a gradient elution on the C18 column.

-

Detect and quantify this compound and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode. The transition for this compound is typically m/z 155 -> 111.[17]

-

-

Data Analysis:

-

Generate a standard curve by analyzing a series of known concentrations of this compound.

-

Calculate the concentration of this compound in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Normalize the this compound concentration to the creatinine concentration in the urine sample.

-

Conclusion

The regulation of this compound metabolism is a complex and multifaceted process that is integral to cellular homeostasis. A thorough understanding of the key enzymes, their kinetic properties, the signaling pathways that govern their activity, and the transcriptional control of their expression is essential for researchers in both basic science and drug development. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for investigating this critical metabolic pathway and for the development of novel therapeutic strategies targeting diseases associated with its dysregulation. The intricate interplay between metabolic intermediates, allosteric regulation, and upstream signaling cascades highlights the sophisticated mechanisms that have evolved to ensure a balanced supply of pyrimidine nucleotides for essential cellular functions. Further research into the tissue-specific regulation of this compound metabolism will undoubtedly uncover new insights into its role in health and disease.

References

- 1. Growth-dependent regulation of mammalian pyrimidine biosynthesis by the protein kinase A and MAPK signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijpsr.com [ijpsr.com]

- 4. Uridine monophosphate synthase - Wikipedia [en.wikipedia.org]

- 5. Human uridine 5′-monophosphate synthase stores metabolic potential in inactive biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. metbio.net [metbio.net]

- 7. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 8. Cell cycle-dependent regulation of pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stimulation of de novo pyrimidine synthesis by growth signaling through mTOR and S6K1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scholars.northwestern.edu [scholars.northwestern.edu]

- 11. The Phosphatidylinositol 3-Kinase/Akt Cassette Regulates Purine Nucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The PI3K-AKT network at the interface of oncogenic signalling and cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Uridine 5′-Monophosphate Synthase Is Transcriptionally Regulated by Pyrimidine Levels in Nicotiana plumbaginifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Development of an assay to simultaneously measure this compound, amino acids, and acylcarnitines in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]

Orotic Acid, Liver Carcinogenesis, and DNA Damage: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orotic acid, a key intermediate in pyrimidine biosynthesis, has been identified as a potent tumor promoter in experimental liver carcinogenesis. While not a direct mutagen, its administration, particularly in rodent models, leads to a cascade of cellular events culminating in the development of hepatocellular carcinoma. This technical guide provides an in-depth examination of the intricate relationship between this compound, liver cancer, and DNA damage. It synthesizes key research findings, presenting quantitative data on tumorigenesis, detailed experimental protocols, and elucidates the underlying molecular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of oncology, toxicology, and drug development.

Introduction

This compound is a normal metabolic product found in the pathway for the de novo synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.[1] Under physiological conditions, its levels are tightly regulated. However, certain genetic disorders or dietary manipulations can lead to an accumulation of this compound, a condition known as orotic aciduria.[1] Early studies in the 1980s first highlighted the role of dietary this compound as a powerful promoter of liver carcinogenesis in rats previously initiated with a chemical carcinogen.[2] This discovery sparked extensive research to unravel the mechanisms by which this non-genotoxic compound contributes to the development of liver cancer.

The central hypothesis revolves around the concept that this compound-induced imbalances in the nucleotide pools are a primary driver of its carcinogenic effects.[2][3] This imbalance is thought to lead to DNA damage, creating a cellular environment conducive to the clonal expansion of initiated cells. This guide will delve into the quantitative evidence supporting this hypothesis, provide detailed methodologies to replicate key experiments, and visualize the complex signaling networks involved.

Quantitative Data on this compound-Induced Hepatocarcinogenesis

The tumor-promoting effect of this compound in the liver has been quantified in numerous studies, primarily using the rat as an experimental model. The data consistently demonstrate a significant increase in the incidence and multiplicity of preneoplastic and neoplastic lesions in animals fed an this compound-supplemented diet following initiation with a carcinogen.

Table 1: Incidence of Hepatocellular Carcinoma (HCC) in Rats Initiated with a Carcinogen and Promoted with this compound

| Initiating Carcinogen | Rat Strain | This compound in Diet | Duration of Treatment | Incidence of HCC | Reference |

| 1,2-Dimethylhydrazine (100 mg/kg) | Fischer 344 | 1% | 13 months | 100% | [2] |

| 1,2-Dimethylhydrazine (100 mg/kg) | Fischer 344 | Basal Diet | 13 months | 37.5% | [4] |

| 1,2-Dimethylhydrazine (100 mg/kg) + CCl4 | Fischer 344 | 1% this compound | 10 months | 100% | [4] |

Table 2: Quantification of Preneoplastic Foci (Gamma-Glutamyltransferase-Positive) in Rat Liver

| Treatment Group | Rat Strain | Number of Foci/cm³ (mean ± SD) | Reference |

| Basal Diet (1 year) | Fischer 344 | 51 ± 11 | [5] |

| 1% this compound (1 year) | Fischer 344 | 156 ± 21 | [5] |

Table 3: Effect of this compound on Hepatic Nucleotide Pools

| Treatment | Uridine Nucleotides | Adenosine Nucleotides | Uridine/Adenosine Ratio | Reference |

| Control | Normal | Normal | Normal | [2][6] |

| This compound | Increased | Decreased | Increased | [2][6] |

Key Experimental Protocols

The investigation of this compound's role in liver carcinogenesis relies on well-established experimental models and techniques. This section provides detailed methodologies for the initiation-promotion protocol in rats and the key assays used to measure DNA damage.

Initiation-Promotion Model of Hepatocarcinogenesis in Rats

This protocol describes a two-stage model to study the promoting effect of this compound on liver tumor development.

Materials:

-

Male Fischer 344 rats (weanling or young adult)

-

Initiating carcinogen: 1,2-Dimethylhydrazine (DMH) or Diethylnitrosamine (DEN)

-

This compound

-

Basal diet (semi-synthetic)

-

Surgical instruments for partial hepatectomy

-

Anesthetic agent (e.g., isoflurane)

Procedure:

-

Acclimatization: House the rats in a controlled environment for at least one week before the start of the experiment.

-

Initiation:

-

Administer a single intraperitoneal (i.p.) injection of the initiating carcinogen. A typical dose for DMH is 100 mg/kg body weight.[2]

-

Often, a partial (two-thirds) hepatectomy is performed 18-24 hours after carcinogen administration to stimulate cell proliferation and "fix" the DNA damage.

-

-

Recovery: Allow the animals to recover for one week on the basal diet.

-

Promotion:

-

Divide the rats into a control group (receiving the basal diet) and an experimental group.

-

The experimental group is fed a diet supplemented with 1% this compound.[2]

-

-

Termination: The experiment is typically terminated after a predefined period, ranging from several months to over a year.

-

Analysis:

-

Euthanize the animals and perform a thorough necropsy.

-

Excise the liver, weigh it, and examine for gross nodules.

-

Fix liver sections in formalin and embed in paraffin for histological analysis (H&E staining).

-

Perform immunohistochemistry for markers of preneoplastic foci, such as gamma-glutamyltransferase (GGT) or glutathione S-transferase placental form (GST-P).[5]

-

Quantify the number and area of foci and nodules.

-

Measurement of DNA Damage

This technique is used to detect DNA single-strand breaks. Damaged DNA will sediment more slowly in an alkaline sucrose gradient.

Materials:

-

Hepatocytes isolated from treated and control animals

-

Lysis solution (e.g., 2% SDS, 0.02 M EDTA, pH 9.7)

-

Alkaline sucrose gradient (5-20% sucrose in 0.3 M NaOH, 0.7 M NaCl, 0.001 M EDTA)

-

Ultracentrifuge with a swinging-bucket rotor

-

Fraction collector

-

Scintillation counter (if using radiolabeled DNA)

Procedure:

-

Cell Lysis: Carefully layer a suspension of hepatocytes on top of the lysis solution, which is layered on top of the alkaline sucrose gradient in an ultracentrifuge tube.

-

Incubation: Allow the cells to lyse in the dark for a specified time to release the DNA.

-

Centrifugation: Centrifuge the tubes at high speed for a defined period.

-

Fractionation: Puncture the bottom of the tube and collect fractions.

-

Analysis: Determine the amount of DNA in each fraction. The sedimentation profile of DNA from this compound-treated animals will be shifted towards the top of the gradient compared to controls, indicating smaller DNA fragments due to strand breaks.[2]

This is a sensitive method to detect DNA single-strand breaks and alkali-labile sites.

Materials:

-

Hepatocytes isolated from treated and control animals

-

Polyvinyl chloride (PVC) filters

-

Lysis solution (e.g., 2 M NaCl, 0.04 M EDTA, 0.2% N-lauroylsarcosine, pH 10.0)

-

Eluting solution (e.g., 0.1 M tetrapropylammonium hydroxide, 0.02 M EDTA, pH 12.1)

-

Peristaltic pump

-

Fraction collector

-

Fluorometer (for DNA quantification with a fluorescent dye)

Procedure:

-

Cell Loading: Load the hepatocyte suspension onto the PVC filters.

-

Lysis: Lyse the cells on the filter with the lysis solution.

-

Washing: Wash the filter to remove cellular debris, leaving the DNA on the filter.

-

Elution: Pump the alkaline eluting solution through the filter at a constant rate. The rate of elution of DNA from the filter is proportional to the number of single-strand breaks.

-

Fraction Collection: Collect the eluate in fractions over time.

-

DNA Quantification: Measure the amount of DNA in each fraction and the amount remaining on the filter.

-

Analysis: Plot the fraction of DNA remaining on the filter versus the elution time. A faster elution rate for the DNA from this compound-treated animals indicates a higher level of DNA damage.[7]

Signaling Pathways and Molecular Mechanisms

The tumor-promoting activity of this compound is not attributed to a single mechanism but rather a network of interconnected signaling pathways. The primary insult appears to be the disruption of nucleotide homeostasis, which then triggers downstream events leading to DNA damage and a selective growth advantage for initiated hepatocytes.

Nucleotide Pool Imbalance and Inhibition of Ribonucleotide Reductase

Dietary supplementation with this compound leads to a significant increase in the hepatic pool of uridine nucleotides (e.g., UTP) and a concomitant decrease in adenosine nucleotides (e.g., ATP).[8] This imbalance has profound effects on cellular metabolism and DNA synthesis. One of the key enzymes affected is ribonucleotide reductase (RNR), which is responsible for converting ribonucleotides to deoxyribonucleotides, the building blocks of DNA. The activity of RNR is allosterically regulated by the levels of various nucleotides. The this compound-induced nucleotide imbalance, particularly the elevated levels of uridine nucleotides, leads to the inhibition of RNR activity.[9] This inhibition of DNA synthesis in normal hepatocytes is thought to create a selective pressure that allows pre-neoplastic cells, which may be resistant to this mitoinhibitory effect, to proliferate.[10]

AMPK/mTORC1 Signaling Pathway

Recent studies have implicated the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin complex 1 (mTORC1) signaling pathway in the proliferative effects of this compound. AMPK is a crucial energy sensor that, when activated, inhibits cell growth and proliferation. Conversely, mTORC1 is a key regulator of cell growth and anabolism. Research has shown that this compound can inhibit the phosphorylation of AMPK, leading to its inactivation.[11] This relieves the inhibitory constraint on mTORC1, resulting in its activation. Activated mTORC1 then promotes cell proliferation and inhibits apoptosis, processes that are central to tumor promotion.[11]

Experimental Workflow for Studying this compound-Induced Hepatocarcinogenesis

The following diagram illustrates the typical workflow for an in vivo study investigating the effects of this compound on liver carcinogenesis.

Conclusion

The body of evidence strongly supports the role of this compound as a significant tumor promoter in the liver. The primary mechanism appears to be the induction of a nucleotide pool imbalance, which subsequently leads to DNA damage and creates a selective environment for the growth of pre-neoplastic cells. The elucidation of the involved signaling pathways, particularly the AMPK/mTORC1 axis, provides potential targets for therapeutic intervention. The experimental protocols detailed in this guide offer a robust framework for further research into the molecular intricacies of this compound-induced hepatocarcinogenesis and for the development of novel preventative and therapeutic strategies for liver cancer. This technical guide serves as a foundational resource for scientists dedicated to advancing our understanding of this complex interplay between metabolism, DNA integrity, and cancer.

References

- 1. "Orotic Aciduria" by Aliah L. Fonteh [digitalcommons.liberty.edu]

- 2. This compound, a new promoter for experimental liver carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nitrogen-stimulated this compound synthesis and nucleotide imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Promotion by this compound of liver carcinogenesis in rats initiated by 1,2-dimethylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effect of long-term feeding of this compound on the incidence of foci of enzyme-altered hepatocytes and hepatic nodules in Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nucleotide pool imbalances in the livers of patients with urea cycle disorders associated with increased levels of orotic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, a promoter of liver carcinogenesis induces DNA damage in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound, nucleotide-pool imbalance, and liver-tumor promotion: a possible mechanism for the mitoinhibitory effects of this compound in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The regulation of ribonucleoside diphosphate reductase by the tumor promoter this compound in normal rat liver in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of this compound on in vivo DNA synthesis in hepatocytes of normal rat liver and in hepatic foci/nodules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Proliferating effect of this compound through mTORC1 activation mediated by negative regulation of AMPK in SK-Hep1 hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Orotic Acid's Role in Gene Regulation and Cellular Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of orotic acid in gene regulation and cell development. This compound, a key intermediate in the de novo pyrimidine biosynthesis pathway, is emerging as a significant modulator of fundamental cellular processes beyond its foundational role in nucleotide synthesis. This document provides a comprehensive overview of its mechanisms of action, its influence on critical signaling pathways, and detailed experimental protocols for its study.

Introduction: this compound as a Bioactive Molecule